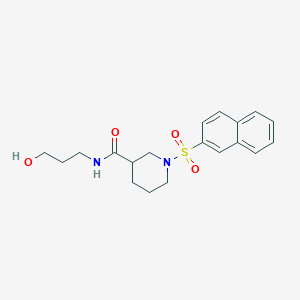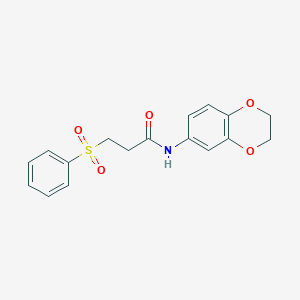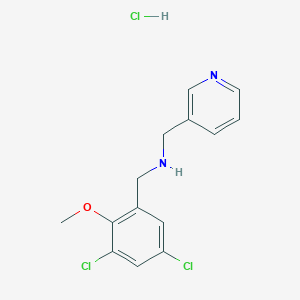
4-Hydroxy-1-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butan-1-one
Descripción general
Descripción
4-Hydroxy-1-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butan-1-one is a complex organic compound that belongs to the class of sulfonyl piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Naphthylsulfonyl Group: The naphthylsulfonyl group is introduced via sulfonylation reactions using reagents like naphthylsulfonyl chloride.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the hydroxypropyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butan-1-one involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound binds and modulates their activity. The exact pathways depend on the biological context and the specific application.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butan-1-one analogs: Compounds with slight modifications in the hydroxypropyl or naphthylsulfonyl groups.
Sulfonyl Piperidine Derivatives: Other compounds in this class with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c22-12-4-10-20-19(23)17-7-3-11-21(14-17)26(24,25)18-9-8-15-5-1-2-6-16(15)13-18/h1-2,5-6,8-9,13,17,22H,3-4,7,10-12,14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLSOENNABKARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B4417958.png)
![2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4417962.png)
![N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4417963.png)

![methyl 4-({[1-(methylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4417986.png)
![[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetic acid](/img/structure/B4417990.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B4417992.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B4418006.png)
![N-ethyl-N'-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4418017.png)
![2-{3-[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4418022.png)
![1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4418031.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4418047.png)
![5-(1-piperazinyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B4418048.png)
